molecular formula C16H21NO4 B1285475 (2R,3R)-2-(4-ethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid CAS No. 1212404-60-8

(2R,3R)-2-(4-ethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid

Cat. No. B1285475
CAS RN: 1212404-60-8
M. Wt: 291.34 g/mol
InChI Key: FFRAWNOOWNPECM-HIFRSBDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-2-(4-ethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid, or (2R,3R)-2-EPCA for short, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of piperidine, a cyclic alkaloid found in many plants and fungi, and has a chemical structure that is both versatile and amenable to chemical modifications. It has been used in a variety of scientific studies, including ones related to drug discovery, biochemistry, and physiology.

Scientific Research Applications

((2R,3R)-2-(4-ethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid)-2-EPCA has been used in a wide range of scientific research studies. It has been used in drug discovery studies to identify novel bioactive compounds. It has also been used in biochemistry studies to study enzyme-catalyzed reactions. In addition, ((2R,3R)-2-(4-ethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid)-2-EPCA has been used in studies of physiological processes, such as the action of hormones and neurotransmitters.

Mechanism of Action

The mechanism of action of ((2R,3R)-2-(4-ethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid)-2-EPCA is not yet fully understood. However, it is believed that the compound interacts with certain proteins and enzymes in the body, leading to changes in biochemical and physiological processes. For example, it has been shown to interact with the enzyme adenosine triphosphate (ATP) synthase, which is involved in the production of ATP, the energy currency of cells.
Biochemical and Physiological Effects
((2R,3R)-2-(4-ethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid)-2-EPCA has been shown to have a variety of biochemical and physiological effects. In studies of drug discovery, it has been shown to inhibit the growth of certain types of cancer cells. In addition, it has been shown to have anti-inflammatory and analgesic effects, as well as neuroprotective effects. It has also been shown to have antioxidant and neuroregenerative effects.

Advantages and Limitations for Lab Experiments

((2R,3R)-2-(4-ethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid)-2-EPCA has several advantages for laboratory experiments. First, it is relatively easy to synthesize, making it a cost-effective option for researchers. Second, it is relatively stable and can be stored for long periods of time. Third, it can be modified to suit the needs of different experiments. However, there are some limitations to using ((2R,3R)-2-(4-ethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid)-2-EPCA in laboratory experiments. For example, it is not water-soluble, which can limit its use in certain types of experiments. In addition, it can be toxic in large doses, so it is important to use caution when handling it.

Future Directions

There are several potential future directions for research on ((2R,3R)-2-(4-ethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid)-2-EPCA. First, further research could be done to better understand its mechanism of action and the biochemical and physiological effects it has on the body. Second, further research could be done to develop new and improved synthesis methods for the compound. Third, further research could be done to explore its potential applications in drug discovery and other areas of scientific research. Finally, further research could be done to explore the potential toxicity of the compound and to develop strategies to mitigate any potential risks associated with its use.

Synthesis Methods

((2R,3R)-2-(4-ethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid)-2-EPCA can be synthesized from 4-ethoxyphenylacetic acid (4-EPA) via a three-step process. First, 4-EPA is reacted with N-methylpiperidine in the presence of a catalytic amount of acetic anhydride in a solvent to form the intermediate, 4-ethoxyphenyl-N-methylpiperidine. This intermediate is then treated with sodium hydroxide to form ((2R,3R)-2-(4-ethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid)-2-EPCA. Finally, the product is purified by recrystallization from a suitable solvent.

properties

IUPAC Name

(2R,3R)-2-(4-ethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-3-17-14(18)10-9-13(16(19)20)15(17)11-5-7-12(8-6-11)21-4-2/h5-8,13,15H,3-4,9-10H2,1-2H3,(H,19,20)/t13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRAWNOOWNPECM-HIFRSBDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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